5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one
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Overview
Description
5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a piperidinone moiety
Preparation Methods
The synthesis of 5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the pyridazine and pyrrolidine rings with the piperidinone moiety using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring may have comparable chemical properties and reactivity.
Piperidinone Derivatives: These compounds share the piperidinone moiety and may have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of these three structural features, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H24N4O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]piperidin-2-one |
InChI |
InChI=1S/C18H24N4O3/c23-16-5-3-14(9-19-16)18(24)22-8-7-12(10-22)11-25-17-6-4-15(20-21-17)13-1-2-13/h4,6,12-14H,1-3,5,7-11H2,(H,19,23) |
InChI Key |
ZTTPYNPQWPSYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)C4CCC(=O)NC4 |
Origin of Product |
United States |
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